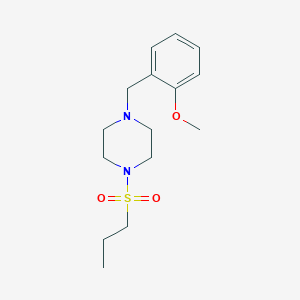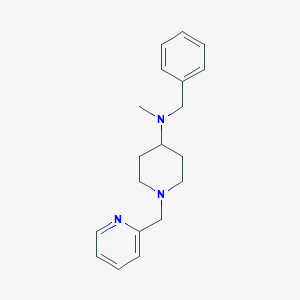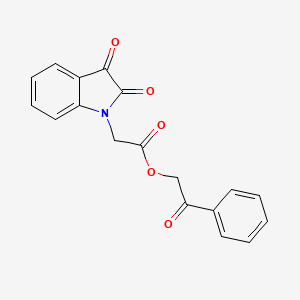![molecular formula C17H18N4O6S B14920527 1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B14920527.png)
1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the following steps:
Sulfonylation: The attachment of a sulfonyl group to the piperazine ring.
Coupling Reaction: The final coupling of the nitrobenzyl and nitrophenylsulfonyl groups to the piperazine core.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Oxidation: Oxidation of the piperazine ring or other functional groups.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reagents under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields corresponding amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors or receptor ligands.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: As a precursor in the manufacture of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine
- 1-(4-Nitrobenzyl)-4-phenylpiperazine
- 1-(4-Nitrobenzyl)-4-(4-methylphenyl)sulfonylpiperazine
Uniqueness
1-(4-Nitrobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both nitrobenzyl and nitrophenylsulfonyl groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C17H18N4O6S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18N4O6S/c22-20(23)15-3-1-14(2-4-15)13-18-9-11-19(12-10-18)28(26,27)17-7-5-16(6-8-17)21(24)25/h1-8H,9-13H2 |
InChI Key |
KJGQEMBWUGWVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14920444.png)

![1-(Naphthalen-1-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B14920456.png)
![3-{[(2E)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B14920472.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide](/img/structure/B14920473.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylcarbonyl)benzoate](/img/structure/B14920480.png)
![8-Ethyl-2-{4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14920487.png)
![2-{4-[(1-Ethoxy-1-oxo-3-phenylpropan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14920497.png)
![2-(Naphthalen-2-yloxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B14920507.png)

![1-(2-Methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B14920515.png)
![1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone](/img/structure/B14920518.png)
![2-{[(E)-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B14920522.png)

